1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine
Description
1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine is a small organic molecule featuring an azetidine (a four-membered saturated ring containing three carbon atoms and one nitrogen atom) core substituted with a 3,4-difluorobenzyl group at the 1-position and an amine group at the 3-position. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atoms on the aromatic ring and the strained azetidine ring. Such characteristics make it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to fluorinated motifs and rigid heterocycles .
Properties
Molecular Formula |
C10H12F2N2 |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]azetidin-3-amine |
InChI |
InChI=1S/C10H12F2N2/c11-9-2-1-7(3-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6,13H2 |
InChI Key |
NZMCSWZQQGSHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)F)F)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Azetidine Ring via Strain-Release and Nucleophilic Displacement
One of the most prevalent methods involves the strain-release reaction of azabicyclobutane derivatives with amines, as detailed in recent patents and research articles. This approach typically starts from a protected or activated azetidine precursor, such as 1-benzhydrylazetidin-3-yl methanesulfonate or similar electrophilic intermediates.
- Preparation of the electrophilic azetidine intermediate: Usually synthesized via cyclization of suitable amino alcohols or via strain-release from azabicyclobutane derivatives.
- Nucleophilic displacement with amines: The electrophile reacts with primary or secondary amines under mild conditions, often in polar aprotic solvents like acetonitrile or tetrahydrofuran (THF), at elevated temperatures (~80°C). Yields vary but can reach up to 72% with optimized conditions.
Azetidine electrophile + Amine → Azetidin-3-amine derivative
This method is advantageous for late-stage functionalization of complex molecules, including pharmacologically active compounds.
Direct Displacement of Azetidine Electrophiles
Another common route involves directly displacing a good leaving group (e.g., methanesulfonate or halogen) on a pre-formed azetidine ring with an amine nucleophile. This is especially useful for introducing the difluorophenylmethyl group at the 1-position.
- Use of inert solvents such as dichloromethane or chloroform.
- Organic bases like triethylamine or N,N-dimethylaminopyridine.
- Temperatures ranging from 0°C to reflux conditions.
- 1-benzhydrylazetidin-3-yl methanesulfonate or halogenated azetidine derivatives.
Ring-Opening and Functionalization
Alternatively, the azetidine ring can be opened via nucleophilic attack, followed by ring closure or functionalization steps to install the difluorophenylmethyl group. This often involves initial formation of a cyanide or carboxylic acid intermediate, which is then transformed into the target compound.
Single-Step Synthesis Methods
Recent advances have demonstrated the feasibility of synthesizing azetidine-3-amines in a one-pot manner, significantly simplifying the process.
Displacement of Azetidine Electrophiles with Secondary Amines
A notable example involves the reaction of commercially available 1-benzhydrylazetidin-3-yl methanesulfonate with secondary amines such as piperidine, in acetonitrile at elevated temperatures (~80°C), yielding the desired azetidine-3-amine in moderate to high yields (up to 72%).
- Reagents: Azetidine electrophile, secondary amine (e.g., piperidine), base (optional).
- Solvent: Acetonitrile or other polar aprotic solvents.
- Temperature: 60–80°C.
- Yield: Up to 72%, with scope for optimization.
This methodology is advantageous for late-stage modifications and rapid synthesis of analogs.
Reaction Conditions and Reagents Summary
| Method | Starting Material | Reagents | Solvent | Temperature | Typical Yield | Notes |
|---|---|---|---|---|---|---|
| Strain-release displacement | Azabicyclobutane derivatives | Amine nucleophiles | Acetonitrile, THF | 60–80°C | Up to 72% | Suitable for complex molecules |
| Direct electrophilic displacement | 1-benzhydrylazetidin-3-yl methanesulfonate | Amine nucleophiles | Dichloromethane, chloroform | 0–80°C | 34–69% | Broad scope, including primary and secondary amines |
| One-pot "mix-and-heat" | Commercial azetidine precursors | Amine + base | Acetonitrile, THF | Room temp to 80°C | Up to 72% | Suitable for late-stage functionalization |
Notes on Optimization and Scope
- Yield optimization often involves increasing amine equivalents, optimizing temperature, and choosing appropriate solvents.
- Functional group tolerance is high, allowing for the incorporation of pharmacologically relevant groups.
- Late-stage modifications demonstrate the practicality of these methods for drug discovery and development.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring's tertiary amine and benzyl-positioned difluorophenyl group participate in nucleophilic substitutions. Key findings include:
Table 1: Substitution reactions at the azetidine nitrogen
The electron-withdrawing difluorophenyl group enhances the electrophilicity of the adjacent methylene carbon, enabling SN2 reactions with nucleophiles like thiols or amines under basic conditions .
Aza-Michael Additions
The compound participates in conjugate additions to α,β-unsaturated systems:
Table 2: Aza-Michael reactions with acrylates
| Acrylate Partner | Catalyst | Temperature/Time | Yield | Selectivity |
|---|---|---|---|---|
| Methyl acrylate | DBU | 65°C, 4h | 64% | >95% trans |
| Ethyl acrylate | None (neat) | 80°C, 16h | 58% | 89% trans |
These reactions proceed via a zwitterionic intermediate, with the azetidine nitrogen attacking the β-position of the activated alkene . Steric effects from the difluorophenyl group influence regioselectivity.
Ring-Opening Reactions
Under acidic or oxidative conditions, the azetidine ring undergoes cleavage:
Key pathways:
-
Acid-mediated ring opening : HCl (2M) in THF at 0°C yields γ-aminobutyric acid analogs via protonation at C3 followed by nucleophilic attack .
-
Oxidative cleavage : mCPBA (2 equiv) in CH₂Cl₂ produces a β-lactam derivative (72% yield), suggesting a radical-mediated mechanism .
Cross-Coupling Reactions
The difluorophenyl group enables palladium-catalyzed couplings:
Table 3: Suzuki-Miyaura coupling performance
| Boronic Acid | Catalyst System | Conversion | Isolated Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, dioxane | 98% | 89% |
| 3-Thienyl | Pd(OAc)₂, SPhos, CsF | 85% | 76% |
Reactivity trends show para-fluorine substituents direct coupling to the meta position of the phenyl ring . Steric hindrance from the azetidine moiety necessitates bulky ligands for effective catalysis.
Biological Conjugation Reactions
The primary amine facilitates bioconjugation:
-
Fluorescent labeling : Reaction with FITC (pH 8.5, 4°C) produces stable thiourea linkages (quantitative by HPLC) .
-
Peptide coupling : EDC/HOBt-mediated attachment to Fmoc-protected amino acids achieves 68-92% coupling efficiency .
Stability and Degradation Pathways
Critical stability data:
| Condition | Half-Life | Major Degradation Product |
|---|---|---|
| pH 1.0 (37°C) | 2.3h | Ring-opened succinimide |
| pH 7.4 (37°C) | 48h | N-Oxide (via air oxidation) |
| UV light (254nm) | 15min | Difluorobenzaldehyde derivative |
Degradation occurs primarily through azetidine ring scission under acidic or photolytic conditions .
Scientific Research Applications
1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Organic Synthesis: It serves as a valuable building block in the synthesis of complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: It is investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Aromatic Substitutions
a) 1-[(3-Fluorophenyl)methyl]azetidin-3-amine
- Structure : Differs by having a single fluorine substituent at the 3-position of the benzyl group.
- Molecular Formula : C₁₀H₁₃FN₂.
- Molecular Weight : 180.22 g/mol.
- The absence of a second fluorine may increase electron density on the aromatic ring, impacting π-π interactions .
b) 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine
- Structure : Features a bromine atom at the 3-position and fluorine at the 4-position.
- Molecular Formula : C₁₀H₁₂BrFN₂ (inferred).
- Molecular Weight : ~252.1 g/mol (calculated).
Analogues with Modified Amine or Linker Groups
a) [1-(3-Chlorophenyl)ethyl][(3,4-difluorophenyl)methyl]amine
- Structure : Replaces the azetidine core with an ethylamine linker and introduces a 3-chlorophenyl group.
- Molecular Formula : C₁₅H₁₄ClF₂N.
- Molecular Weight : 281.73 g/mol.
- The chlorine substituent adds steric bulk and alters electronic properties compared to fluorine .
b) 1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine
- Structure : Substitutes azetidine with a pyrrolidine (five-membered ring) and places fluorine at the 2-position.
- Molecular Formula : C₁₁H₁₅FN₂.
- Molecular Weight : ~194.25 g/mol (calculated).
- Key Difference : The pyrrolidine ring reduces ring strain compared to azetidine, possibly enhancing synthetic accessibility. The 2-fluoro substitution alters the aromatic ring’s electronic profile .
Complex Derivatives in Drug Development
GSK 2141795 (NSC 767034)
- Structure : Contains the 1-[(3,4-difluorophenyl)methyl]ethyl group linked to a furancarboxamide-pyrazole scaffold.
- Molecular Formula : C₁₈H₁₆Cl₂F₂N₄O₂.
- Molecular Weight : 429.25 g/mol.
- Key Difference : The azetidine amine is part of a larger pharmacophore designed as a pan-AKT inhibitor. The addition of a pyrazole and furan ring system enhances target specificity but increases molecular complexity and weight .
Physicochemical and Pharmacokinetic Trends
Table 1: Comparative Analysis of Key Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Impact on Properties |
|---|---|---|---|---|
| 1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine | C₁₀H₁₂F₂N₂ | ~196.2 (calculated) | Azetidine core, 3,4-difluorobenzyl | High rigidity, moderate lipophilicity |
| 1-[(3-Fluorophenyl)methyl]azetidin-3-amine | C₁₀H₁₃FN₂ | 180.22 | Single fluorine substituent | Reduced electron-withdrawing effects |
| 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine | C₁₀H₁₂BrFN₂ | ~252.1 | Bromine for steric bulk | Increased lipophilicity, metabolic liability |
| [1-(3-Chlorophenyl)ethyl][(3,4-difluorophenyl)methyl]amine | C₁₅H₁₄ClF₂N | 281.73 | Ethyl linker, chlorophenyl group | Enhanced flexibility, altered target binding |
| GSK 2141795 | C₁₈H₁₆Cl₂F₂N₄O₂ | 429.25 | Complex scaffold with pyrazole/furan | High target specificity, poor bioavailability |
Biological Activity
1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique azetidine ring structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a four-membered azetidine ring substituted with a difluorophenyl group, which enhances its chemical reactivity and biological potential. The presence of the difluorophenyl moiety is noteworthy as it can influence the compound's interaction with biological targets.
Biological Activity Overview
Antimicrobial Activity:
Research has demonstrated that azetidine derivatives exhibit notable antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Activity:
this compound has been investigated for its anticancer potential. Azetidine derivatives have shown antiproliferative effects against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells . The structure-activity relationship (SAR) indicates that modifications to the azetidine ring can enhance potency against specific cancer types.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various azetidine derivatives, including those similar to this compound. Results indicated that these compounds exhibited superior activity compared to standard antibiotics like ciprofloxacin against multidrug-resistant strains .
Case Study 2: Anticancer Properties
In a recent investigation, a series of azetidinone derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. Compounds with similar structural features to this compound showed significant activity against MDA-MB-231 breast cancer cells, with IC50 values in the nanomolar range .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation: It may also interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis
To better understand the significance of this compound in medicinal chemistry, a comparison with similar compounds is presented below:
Q & A
Q. What are the recommended safety protocols for handling 3,4-difluorophenyl intermediates in large-scale syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
